molecular formula C10H13NO5S B8529430 Methyl 5-[(dimethylamino)sulfonyl]-2-hydroxybenzoate

Methyl 5-[(dimethylamino)sulfonyl]-2-hydroxybenzoate

Cat. No. B8529430
M. Wt: 259.28 g/mol
InChI Key: QHOSKPKGJGXSFX-UHFFFAOYSA-N
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Patent
US08778939B2

Procedure details

K2CO3 (139 mg, 1.00 mmol) was added to a stirred solution of methyl 5-[(dimethylamino)sulfonyl]-2-hydroxybenzoate (may be prepared as described in Description 61; 260 mg, 1.00 mmol) in acetone (30 ml), followed by the addition of (bromomethyl)benzene (172 mg, 1.00 mmol). The mixture was heated to reflux for 16 h, and then cooled to room temperature. The mixture was filtered, and the filtrate was concentrated to yield the title compound as a colourless oil. 300 mg.
Name
Quantity
139 mg
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
172 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[CH3:7][N:8]([CH3:23])[S:9]([C:12]1[CH:13]=[CH:14][C:15]([OH:22])=[C:16]([CH:21]=1)[C:17]([O:19][CH3:20])=[O:18])(=[O:11])=[O:10].Br[CH2:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>CC(C)=O>[CH3:23][N:8]([CH3:7])[S:9]([C:12]1[CH:13]=[CH:14][C:15]([O:22][CH2:25][C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)=[C:16]([CH:21]=1)[C:17]([O:19][CH3:20])=[O:18])(=[O:10])=[O:11] |f:0.1.2|

Inputs

Step One
Name
Quantity
139 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
260 mg
Type
reactant
Smiles
CN(S(=O)(=O)C=1C=CC(=C(C(=O)OC)C1)O)C
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
172 mg
Type
reactant
Smiles
BrCC1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
CN(S(=O)(=O)C=1C=CC(=C(C(=O)OC)C1)OCC1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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